Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate

Description

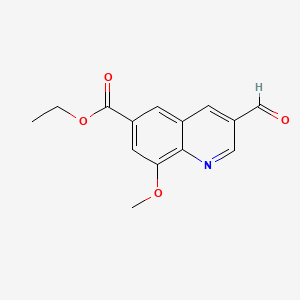

Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate is a quinoline derivative characterized by three key substituents: a formyl group (-CHO) at position 3, a methoxy group (-OCH₃) at position 8, and an ethyl carboxylate ester (-COOEt) at position 5. Quinoline derivatives are widely studied for their pharmaceutical and agrochemical applications, particularly due to their structural versatility and ability to interact with biological targets. The formyl group at position 3 introduces reactivity for further functionalization (e.g., via nucleophilic addition or condensation reactions), while the methoxy group at position 8 may enhance electron-donating effects, influencing electronic properties and binding interactions .

Properties

Molecular Formula |

C14H13NO4 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

ethyl 3-formyl-8-methoxyquinoline-6-carboxylate |

InChI |

InChI=1S/C14H13NO4/c1-3-19-14(17)11-5-10-4-9(8-16)7-15-13(10)12(6-11)18-2/h4-8H,3H2,1-2H3 |

InChI Key |

ACLWJAGIXFKRDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the formyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce different functional groups into the quinoline ring, resulting in a variety of derivatives .

Scientific Research Applications

Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antiviral, anticancer, and antimicrobial properties . Additionally, it is used in the development of new therapeutic agents and as a tool for studying biological pathways and molecular targets .

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and inhibition of microbial growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural differences between Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate and related compounds:

Impact of Substituents on Properties and Reactivity

Electronic Effects: The formyl group at C3 in the target compound introduces electrophilic character, enabling reactions such as Schiff base formation or condensation, which are absent in analogs with chloro (e.g., ) or methyl groups at this position. Methoxy at C8 provides electron-donating resonance effects, stabilizing the quinoline ring. In contrast, compounds with methyl () or trifluoromethyl groups () at similar positions exhibit altered electronic profiles, impacting solubility and intermolecular interactions.

Compounds with ester groups at C3 (e.g., ) may exhibit different binding orientations in biological systems. Bulkier substituents, such as cyclopropyl () or methylamino (), reduce conformational flexibility and may hinder interactions with sterically sensitive targets.

Biological Relevance: The fluoro and amino groups in analogs like and are associated with enhanced antibacterial and kinase-inhibitory activities, respectively. The target compound’s formyl group could serve as a synthetic handle for prodrug development or targeted delivery.

Biological Activity

Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline backbone with a formyl group at the 3-position, a methoxy group at the 8-position, and a carboxylate moiety at the 6-position. This structural configuration is crucial for its biological activity.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Chemical Formula | C13H11NO4 |

| Molecular Weight | 245.23 g/mol |

| Functional Groups | Formyl, Methoxy, Carboxylate |

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogenic bacteria.

- Case Study : In vitro tests demonstrated that this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Quinoline derivatives are known to interact with DNA and inhibit cell proliferation.

- Research Findings : A study highlighted that this compound exhibited cytotoxic effects on cancer cell lines, inducing apoptosis and inhibiting tumor growth in xenograft models . The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in pharmacological research.

- Enzyme Activity : this compound has shown promising results in inhibiting various kinases involved in cancer progression. For example, it demonstrated an IC50 value in the nanomolar range against certain protein kinases .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Nanomolar IC50 against protein kinases |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Targeting : It selectively inhibits key enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial cells, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.